molecular formula C18H23NO4S B2389962 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034241-47-7

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2389962
CAS RN: 2034241-47-7
M. Wt: 349.45
InChI Key: FSVJMUFVQSJZPX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used extensively in scientific research to understand the mechanisms of action of the endocannabinoid system.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Applications

One application of related compounds involves the chemoselective acetylation of amino groups leading to intermediates for natural synthesis, such as antimalarial drugs. For example, the use of immobilized lipase for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide demonstrates the potential for enzymatic processes in synthesizing complex molecules (Magadum & Yadav, 2018).

Antioxidant Properties

Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their antioxidant properties, acting as inhibitors of lipid peroxidation and as peroxyl radical scavengers. This suggests that compounds with phenolic structures can have significant antioxidant activities (Dinis, Maderia, & Almeida, 1994).

Green Synthesis

The green synthesis of related compounds, such as N-(3-amino-4-methoxyphenyl)acetamide, using novel catalysts highlights the importance of environmentally friendly methods in producing industrially relevant chemicals. This approach minimizes harmful byproducts and improves selectivity and efficiency (Zhang, 2008).

Analgesic Activity

The synthesis and study of derivatives, such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol, illustrate the exploration of analgesic activities and interactions with biological systems like the endocannabinoid system (Sinning et al., 2008).

Antimicrobial and Biofilm Reduction

The synthesis of 5-(alkylidene)thiophen-2(5H)-ones demonstrates antimicrobial properties and the potential to reduce biofilm formation, indicating applications in addressing microbial resistance and biofilm-associated infections (Benneche et al., 2011).

Computational and Pharmacological Evaluation

Research into 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions showcases the compound's role in drug discovery and pharmacological evaluations (Faheem, 2018).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-22-15-5-2-3-6-16(15)23-13-18(21)19-10-8-14(9-11-20)17-7-4-12-24-17/h2-7,12,14,20H,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJMUFVQSJZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

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